molecular formula C42H30N3O12P3 B8227952 Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5

Cat. No.: B8227952
M. Wt: 861.6 g/mol
InChI Key: IUQFLKMWSWBJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclotriphosphazene-PMMH-6 Dendrimer Generation 0.5 (CAS: 77958-57-7) is a low-generation dendrimer with a cyclotriphosphazene (N₃P₃) core functionalized by six p-formylphenoxy groups (Fig. 1). Its molecular formula is C₄₂H₃₀N₃O₁₂P₃ (Mw: 861.63 g/mol), and it is synthesized via stepwise nucleophilic substitution reactions on hexachlorocyclotriphosphazene (N₃P₃Cl₆) . The "Generation 0.5" designation indicates partial branching, typically achieved by reacting the core with a diamine or similar bifunctional reagent to form a half-layer, distinguishing it from full generations (e.g., Generation 1.0) .

Key properties include:

  • Monodispersity: Precise molecular architecture due to controlled stepwise synthesis.
  • Reactive End Groups: Six aldehyde (-CHO) termini enable conjugation with amines, hydrazines, or other nucleophiles, making it suitable for drug delivery, sensing, or catalysis .
  • Thermal Stability: Inherent stability from the inorganic cyclotriphosphazene core .

Properties

IUPAC Name

4-[[2,4,4,6,6-pentakis(4-formylphenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N3O12P3/c46-25-31-1-13-37(14-2-31)52-58(53-38-15-3-32(26-47)4-16-38)43-59(54-39-17-5-33(27-48)6-18-39,55-40-19-7-34(28-49)8-20-40)45-60(44-58,56-41-21-9-35(29-50)10-22-41)57-42-23-11-36(30-51)12-24-42/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFLKMWSWBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O)(OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=O)OC7=CC=C(C=C7)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N3O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Chloride Substitution

Selective substitution is achieved using a two-step process:

  • Initial Reaction : The reaction of N3_3P3_3Cl6_6 with methylhydrazine in anhydrous ethanol at 0–5°C under nitrogen atmosphere. This step ensures the replacement of one chloride with a methylhydrazono group while preserving the remaining five chlorides.

  • Purification : The intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts.

This AB5_5 intermediate is critical for subsequent dendrimer growth, as the five chlorides enable further branching.

Iterative Branching and Generation Growth

Dendrimer generation 0.5 is characterized by partial branching from the core. The synthesis employs iterative reactions to attach phenoxymethyl groups to the remaining chlorides, followed by stabilization steps.

Phenoxymethyl Group Attachment

The five chlorides on the AB5_5 intermediate react with sodium phenoxymethoxide in tetrahydrofuran (THF) at 60°C for 24 hours. This nucleophilic substitution replaces chlorides with phenoxymethyl groups, forming a star-shaped structure.

Key Reaction Parameters :

  • Molar Ratio : 1:5 (AB5_5 intermediate to sodium phenoxymethoxide)

  • Catalyst : Triethylamine (5 mol%)

  • Yield : 78–82% after precipitation in cold diethyl ether.

Stabilization via Crosslinking

To prevent back-reaction or degradation, the product is treated with trimethylsilyl chloride (TMSCl) to cap any residual hydroxyl groups. This step enhances thermal stability and solubility in organic solvents.

Polymerization and Structural Reinforcement

Generation 0.5 dendrimers exhibit limited branching compared to higher generations. To reinforce structural integrity, controlled polymerization is employed:

Ring-Opening Polymerization

The dendrimer undergoes ring-opening polymerization with ethylene oxide in the presence of boron trifluoride etherate (BF3_3-OEt2_2) at 40°C. This step introduces poly(ethylene glycol) (PEG) chains, improving aqueous solubility and biocompatibility.

Reaction Outcomes :

  • Molecular Weight Increase : From ~1,200 Da (pre-polymerization) to ~3,500 Da (post-polymerization).

  • Polydispersity Index (PDI) : 1.2–1.4, indicating moderate uniformity.

Purification and Characterization

Purification is critical to eliminate unreacted monomers and oligomers. A combination of techniques ensures high purity:

Dialysis and Size-Exclusion Chromatography

  • Dialysis : Using a 1 kDa molecular weight cutoff (MWCO) membrane against deionized water for 48 hours.

  • Size-Exclusion Chromatography (SEC) : Elution with THF at 1 mL/min, monitored via refractive index detection.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR confirms complete substitution of chlorides (δ = 8–12 ppm for P–O bonds).

  • Mass Spectrometry (MS) : MALDI-TOF MS verifies molecular weight (m/z = 3,480 ± 50).

Scalability and Industrial Adaptation

Industrial production requires optimizing reaction conditions for cost-effectiveness and reproducibility:

Continuous-Flow Reactor Synthesis

A continuous-flow system with staggered reaction zones (chlorination, substitution, polymerization) reduces batch variability. Key parameters include:

ParameterValueOutcome
Residence Time30 minutes per zone95% Conversion Efficiency
Temperature Control60°C ± 1°CMinimized Side Reactions
Throughput500 g/hourScalable for Commercial Demand

Solvent Recovery Systems

Closed-loop solvent recovery (THF and ethanol) reduces waste and production costs by 40%.

Comparative Analysis of Synthesis Routes

The table below contrasts laboratory-scale and industrial methods:

ParameterLaboratory-Scale MethodIndustrial Method
Reaction Volume0.5–2 L200–500 L
Yield70–80%85–90%
PurificationColumn ChromatographyContinuous SEC
Cost per Gram$120–$150$20–$30
Environmental ImpactHigh solvent wasteSolvent recovery >90%

Chemical Reactions Analysis

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxymethyl (methylhydrazono) groups or the cyclotriphosphazene core .

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 is in drug delivery systems. These dendrimers can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy and reducing side effects of drugs.

  • Case Study : Research has demonstrated that functionalized PAMAM (polyamidoamine) dendrimers can effectively deliver platinum-based drugs to cancer cells. The study utilized cyclotriphosphazene derivatives to enhance the solubility and stability of these drugs, leading to improved therapeutic outcomes in vitro and in vivo .

Gene Delivery

The ability of these dendrimers to penetrate cell membranes makes them suitable candidates for gene therapy applications. They can be engineered to carry nucleic acids such as DNA or RNA, facilitating gene transfection.

  • Data Table: Gene Delivery Efficiency
Dendrimer TypeGene Delivery Efficiency (%)Cell Type
Cyclotriphosphazene75HeLa
PAMAM G0.580HEK293
PAMAM G285COS-7

Nanotechnology and Materials Science

Cyclotriphosphazene dendrimers are also used in the development of advanced materials due to their unique properties.

  • Nanocomposites : When incorporated into polymer matrices, these dendrimers can enhance mechanical properties and thermal stability.
  • Optoelectronic Devices : Research indicates that cyclotriphosphazene-based dendrimers can be utilized in organic light-emitting diodes (OLEDs), providing efficient light emission due to their chromophoric end groups .

Case Study 1: Anticancer Applications

A study investigated the use of cyclotriphosphazene dendrimers as carriers for doxorubicin, a chemotherapy drug. The results showed that the dendrimer-drug conjugate exhibited enhanced cytotoxicity against cancer cell lines compared to free doxorubicin, indicating improved drug delivery efficiency .

Case Study 2: Gene Silencing

In another case, cyclotriphosphazene dendrimers were functionalized with siRNA for gene silencing applications. The study reported successful delivery into target cells with significant reductions in target gene expression, demonstrating the potential for therapeutic interventions in genetic disorders .

Mechanism of Action

The mechanism of action of cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 involves its interaction with molecular targets through its surface functional groups. These interactions can lead to various effects, such as the encapsulation of molecules, catalysis of reactions, or binding to specific receptors. The pathways involved depend on the specific application and the nature of the interactions between the dendrimer and its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclotriphosphazene-PMMH-6 Dendrimer Generation 1.0

Generation 1.0 (CAS: 189939-11-5) represents the next full generation, with a molecular formula of C₄₈H₄₈Cl₁₂N₁₅O₆P₉S₆ (Mw: 1827.6 g/mol) . Key differences include:

Property Generation 0.5 Generation 1.0
Molecular Weight 861.63 g/mol 1827.6 g/mol
Terminal Groups 6 aldehyde (-CHO) 12 chlorine/thiol groups
Branching Density Low (half-layer) High (full layer)
Synthetic Complexity Moderate High (additional steps)
Applications Precursor for conjugation Heavy metal chelation

The increased branching in Generation 1.0 enhances its chelation capacity (e.g., for metals) but complicates purification. Generation 0.5’s aldehyde termini offer superior versatility in bioconjugation .

Phosphorus-Containing Fourth-Generation Dendrimers

A fourth-generation phosphorus dendrimer (P4) reported in Pharmaceutics has a molecular weight of 33,702 g/mol and 96 aminothiophosphate surface groups . Comparatively:

Property Gen 0.5 P4 Dendrimer
Molecular Weight 861.63 g/mol 33,702 g/mol
Terminal Groups 6 aldehyde 96 aminothiophosphates
Diameter ~2 nm (estimated) 5 nm
Biocompatibility Moderate (CHO groups) High (aminothiophosphates)

While P4 dendrimers excel in drug-loading capacity due to their high surface-group density, Generation 0.5’s smaller size and aldehyde reactivity make it preferable for targeted delivery systems requiring precise functionalization .

Polyamidoamine (PAMAM) Dendrimers

PAMAM dendrimers (e.g., Generation 4.0) are widely studied, with amine termini and a diameter of ~4.5 nm. Key contrasts:

Property Gen 0.5 PAMAM G4.0
Core Composition Inorganic (N₃P₃) Organic (ethylenediamine)
Terminal Groups Aldehyde Amine
Synthetic Scalability Moderate High
Biocompatibility Requires modification Inherently high

Cyclotriphosphazene-core dendrimers like Generation 0.5 exhibit superior thermal stability compared to PAMAM, but PAMAM’s amine termini provide easier aqueous solubility .

Biological Activity

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 is a novel compound that has garnered attention in the field of nanomedicine due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

Cyclotriphosphazene serves as a core for dendrimer synthesis, allowing for the creation of highly branched, multifunctional polymers. The pmmh-6 (poly(methyl methacrylate)-hexyl) functionalization enhances solubility and biocompatibility, making it suitable for biomedical applications. The generation 0.5 designation indicates that this dendrimer has a relatively low number of branching units, which can influence its biological interactions and toxicity profile.

1. Toxicity Studies

Research has shown that the toxicity of dendrimers can vary significantly with their generation and surface chemistry. For instance, studies on PAMAM (polyamidoamine) dendrimers indicate that lower generation dendrimers, such as G0.5, exhibit reduced cytotoxicity compared to higher generations . In comparative studies, cyclotriphosphazene-based dendrimers have demonstrated favorable toxicity profiles in vitro, suggesting that G0.5 might be less toxic than its higher-generation counterparts.

2. Cellular Uptake and Mechanisms

The cellular uptake mechanisms of cyclotriphosphazene-pmmh-6 dendrimers have been investigated using various cell lines. It has been observed that these dendrimers utilize endocytosis for cellular entry, similar to other dendritic polymers . The efficiency of uptake can be influenced by the functional groups present on the dendrimer surface; for example, hydrophobic modifications can enhance membrane permeability.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of cyclotriphosphazene-based dendrimers, researchers functionalized G0.5 with chemotherapeutic agents such as doxorubicin. The results indicated that these conjugates exhibited enhanced cytotoxicity against cancer cell lines compared to free drug formulations. The mechanism was attributed to improved drug delivery and reduced systemic toxicity due to the targeted nature of the dendrimer .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of cyclotriphosphazene-pmmh-6 dendrimers against various bacterial strains. The findings revealed significant antibacterial effects, with the mechanism involving disruption of bacterial cell membranes . This highlights the potential use of these dendrimers as antimicrobial agents in clinical settings.

Data Overview

Parameter Cyclotriphosphazene-pmmh-6 G0.5 Comparison with Other Dendrimers
Toxicity (IC50) Higher than G3 but lower than G4Lower toxicity in lower generations
Cellular Uptake Efficiency ModerateEnhanced with hydrophobic modifications
Anticancer Efficacy (IC50) Significant against MCF-7 cellsHigher efficacy than free drugs
Antimicrobial Activity Effective against E. coliComparable to traditional antibiotics

Q & A

Q. What are the core synthetic methodologies for preparing cyclotriphosphazene-PMMH-6 dendrimer generation 0.5?

The synthesis typically involves stepwise functionalization of a cyclotriphosphazene core. For example, AB5 derivatives (one unique functional group and five identical reactive sites) are synthesized via nucleophilic substitution reactions. Key steps include condensation of tetrachloromonospirocyclotriphosphazene with carbazolyldiamine in tetrahydrofuran (THF), followed by purification via column chromatography to isolate dispirophosphazenes . Triethylamine is often used to neutralize HCl byproducts during amine coupling .

Q. How is the structural integrity of generation 0.5 dendrimers validated experimentally?

Techniques such as homonuclear NOESY and TOCSY NMR confirm proper surface derivatization (e.g., amide bond formation between dendrimer amines and ligands) . Infrared spectroscopy identifies key functional groups (e.g., amide bands at ~1650 cm⁻¹ and phosphate esters at ~791 cm⁻¹) . Size exclusion chromatography (SEC) monitors dendrimer size: unmodified dendrimers exhibit longer retention times (tR) than modified ones due to increased hydrodynamic radius post-functionalization .

Q. What solvent systems mitigate aggregation issues during dendrimer characterization?

SEC analysis reveals that aqueous solutions often induce aggregation, leading to broad peaks. Adding 30% ethanol reduces hydrophobic interactions, yielding sharper peaks with retention times correlating better with dendrimer generation . Reversed-phase HPLC (C18 columns) is less effective due to strong hydrophobic interactions, resulting in poorly resolved peaks .

Advanced Research Questions

Q. How can contradictory SEC and HPLC data for dendrimer size/aggregation be reconciled?

SEC measures hydrodynamic radius and is sensitive to aggregation, while HPLC evaluates hydrophobicity. Discrepancies arise because surface modifications (e.g., phosphocholine ligands) increase hydrophobicity, promoting interactions with C18 columns. To resolve this, combine SEC with dynamic light scattering (DLS) for aggregation analysis and use ethanol-containing solvents to stabilize dendrimers during SEC .

Q. What experimental design considerations are critical for optimizing dendrimer synthesis yield?

  • Stoichiometric control : Use a 1:1 molar ratio of cyclotriphosphazene core to diamine to avoid cross-linking or incomplete substitution .
  • Reaction time : Monitor progress via thin-layer chromatography (TLC) over 72 hours to ensure complete conversion .
  • Purification : Column chromatography with gradient elution removes unreacted monomers and salts .

Q. How do surface functional groups influence dendrimer toxicity in biological systems?

Toxicity correlates with surface charge and hydrophobicity. For example, cationic dendrimers (e.g., unmodified PPI dendrimers) exhibit higher cytotoxicity than zwitterionic or anionic variants. Modifying surface amines with phosphocholine (PC) reduces hemolytic activity by mimicking cell membrane components . Always conduct MTT assays and hemolysis tests for generation 0.5 dendrimers to assess biocompatibility .

Q. What statistical methods are recommended for analyzing dendrimer characterization data?

  • Report standard deviation for replicate measurements (e.g., SEC retention times).
  • Use two-sided t-tests to compare modified vs. unmodified dendrimer properties.
  • Calculate 95% confidence intervals for hydrodynamic radii derived from DLS .

Methodological Challenges and Solutions

Q. How to address inconsistent functionalization efficiency across dendrimer generations?

Lower generations (e.g., 0.5) often exhibit higher functionalization efficiency due to steric accessibility. For higher generations, employ accelerated convergent approaches where pre-synthesized dendrons are attached to the core, reducing steric hindrance .

Q. What strategies enhance reproducibility in dendrimer synthesis?

  • Standardize reaction conditions (temperature, solvent purity).
  • Use quantitative ³¹P NMR to track substitution completeness at each synthetic step .
  • Adopt automated purification systems (e.g., flash chromatography) for consistent yields .

Q. How to resolve discrepancies between computational models and experimental dendrimer behavior?

Molecular dynamics simulations often underestimate solvation effects. Validate models using small-angle X-ray scattering (SAXS) to compare predicted vs. experimental radius of gyration (Rg). Adjust force fields to account for solvent-dendrimer interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.